molecular formula C18H19Cl2N3O3S B11113201 N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide

N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide

Cat. No.: B11113201
M. Wt: 428.3 g/mol
InChI Key: BRAHOSBVTVPAKR-SRZZPIQSSA-N
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Description

N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonamide group, a hydrazino carbonyl group, and a dichlorophenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide typically involves multiple steps:

    Formation of the hydrazone: The reaction between 2,4-dichlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with isocyanate: The hydrazone intermediate is then reacted with an isocyanate derivative to form the hydrazino carbonyl group.

    Sulfonamide formation: The final step involves the reaction of the hydrazino carbonyl intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or hydrazones.

Scientific Research Applications

N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate biological pathways by interacting with key proteins or receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19Cl2N3O3S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-methylbutanamide

InChI

InChI=1S/C18H19Cl2N3O3S/c1-12(2)17(23-27(25,26)15-6-4-3-5-7-15)18(24)22-21-11-13-8-9-14(19)10-16(13)20/h3-12,17,23H,1-2H3,(H,22,24)/b21-11+

InChI Key

BRAHOSBVTVPAKR-SRZZPIQSSA-N

Isomeric SMILES

CC(C)C(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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